molecular formula C13H16O4 B13975027 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one CAS No. 3557-22-0

1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one

Cat. No.: B13975027
CAS No.: 3557-22-0
M. Wt: 236.26 g/mol
InChI Key: QZFVDHIVBRHNPU-UHFFFAOYSA-N
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Description

1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one is a hydroxyacetophenone derivative characterized by a phenyl ring substituted with a hydroxyl group at the 2-position and a tetrahydropyranyl (oxan-2-yl) ether group at the 5-position. The acetyl moiety (-COCH₃) at the 1-position defines its classification as an acetophenone derivative. This compound’s structural framework is analogous to other bioactive hydroxyacetophenones, which are frequently explored for their antimicrobial, antioxidant, and synthetic utility .

Properties

CAS No.

3557-22-0

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

1-[2-hydroxy-5-(oxan-2-yloxy)phenyl]ethanone

InChI

InChI=1S/C13H16O4/c1-9(14)11-8-10(5-6-12(11)15)17-13-4-2-3-7-16-13/h5-6,8,13,15H,2-4,7H2,1H3

InChI Key

QZFVDHIVBRHNPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC2CCCCO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one typically involves the reaction of 2-hydroxyacetophenone with oxan-2-yl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxy group of the acetophenone attacks the oxan-2-yl bromide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The oxan-2-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -OCF₃ in ) increase polarity and may enhance interactions with biological targets, whereas electron-donating groups (e.g., -OCH₃ in ) could improve solubility in organic solvents.

Physical Properties

  • Melting Points: 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one: 179–180°C . 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one: Not explicitly reported, but analogs with -CF₃ substituents (e.g., ) often exhibit higher melting points due to increased molecular symmetry.
  • Solubility : Methoxy and tetrahydropyranyl groups likely enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to alkyl-substituted derivatives .

Structure-Activity Relationships (SAR)

  • Substituent Size : Bulky groups (e.g., oxan-2-yloxy) may hinder membrane permeability but improve target specificity.
  • Hydrogen Bonding : The hydroxyl group at the 2-position is critical for interactions with biological targets, as seen in chalcone derivatives .

Biological Activity

The compound 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one is a derivative of phenolic compounds that has garnered attention due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

  • IUPAC Name: 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one
  • Molecular Formula: C11H14O4
  • Molecular Weight: 210.23 g/mol
  • CAS Number: 111841-07-7

Antioxidant Activity

Research has indicated that compounds similar to 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular conditions.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)
1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one25
Gallic Acid15
Ascorbic Acid20

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in vitro. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, it was observed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one is believed to be mediated through several mechanisms:

  • Inhibition of NF-kB Pathway: The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in regulating immune response and inflammation.
  • Scavenging Free Radicals: The hydroxyl groups in its structure contribute to its ability to scavenge free radicals, thereby reducing oxidative stress.
  • Modulation of Enzyme Activity: The compound may modulate the activity of various enzymes involved in inflammatory pathways.

Study 1: Anti-inflammatory Effects on Macrophages

A recent study evaluated the anti-inflammatory effects of 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one on RAW 264.7 macrophages. The results showed a significant reduction in the production of inflammatory mediators when treated with varying concentrations of the compound.

Study 2: Antioxidant Efficacy in Animal Models

Another study assessed the antioxidant efficacy of this compound in a rat model subjected to oxidative stress. The administration of the compound significantly improved antioxidant enzyme levels and reduced lipid peroxidation markers.

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